molecular formula C33H32O6S B13392364 Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Cat. No.: B13392364
M. Wt: 556.7 g/mol
InChI Key: DKYLJGNJTKVQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, benzoylation, and thioether formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives .

Scientific Research Applications

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-alpha-D-glucopyranoside
  • Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-galactopyranoside
  • Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-mannopyranoside

Uniqueness

Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is unique due to its specific structural features, including the presence of benzoyl, methylnaphthyl, and benzylidene groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific research applications .

Properties

Molecular Formula

C33H32O6S

Molecular Weight

556.7 g/mol

IUPAC Name

[6-ethylsulfanyl-8-(naphthalen-2-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate

InChI

InChI=1S/C33H32O6S/c1-2-40-33-30(38-31(34)24-12-5-3-6-13-24)29(35-20-22-17-18-23-11-9-10-16-26(23)19-22)28-27(37-33)21-36-32(39-28)25-14-7-4-8-15-25/h3-19,27-30,32-33H,2,20-21H2,1H3

InChI Key

DKYLJGNJTKVQTK-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.